molecular formula C20H23N3OS B11249715 N-[2-(4-methoxyphenyl)ethyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11249715
M. Wt: 353.5 g/mol
InChI Key: ZAPWUXUMACKQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHOXYPHENETHYL)-N-(2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is a complex organic compound that features a combination of a methoxyphenethyl group and a tetrahydrobenzothienopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENETHYL)-N-(2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrahydrobenzothienopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a suitable diketone under acidic or basic conditions.

    Attachment of the Methoxyphenethyl Group: This step involves the alkylation of the tetrahydrobenzothienopyrimidine core with 4-methoxyphenethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENETHYL)-N-(2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

N-(4-METHOXYPHENETHYL)-N-(2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENETHYL)-N-(2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenethyl group may facilitate binding to hydrophobic pockets, while the tetrahydrobenzothienopyrimidine core can interact with active sites or allosteric sites, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-N-(2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE
  • N-(4-METHOXYPHENETHYL)-N-(2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE

Uniqueness

The uniqueness of N-(4-METHOXYPHENETHYL)-N-(2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H23N3OS/c1-13-22-19(21-12-11-14-7-9-15(24-2)10-8-14)18-16-5-3-4-6-17(16)25-20(18)23-13/h7-10H,3-6,11-12H2,1-2H3,(H,21,22,23)

InChI Key

ZAPWUXUMACKQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.